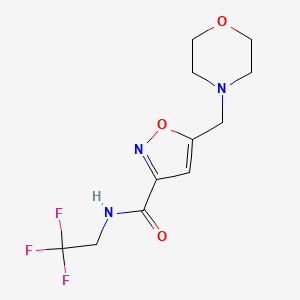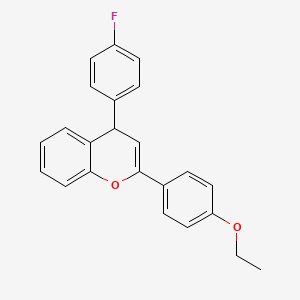![molecular formula C25H20Cl4O2 B5102240 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bischloronapthoxyethane (BCNE), is a chemical compound that has been extensively studied for its potential use in scientific research. BCNE is a member of the family of chloronaphthalenes, which are known for their diverse biological activities.
作用机制
The mechanism of action of BCNE is not fully understood, but it is thought to involve the inhibition of key enzymes and the disruption of cellular pathways. BCNE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of nerve cells. BCNE has also been shown to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BCNE has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BCNE has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, BCNE has been shown to have antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One of the major advantages of BCNE is its broad range of biological activities. This makes it a useful tool for studying a variety of cellular pathways and biological processes. BCNE is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also several limitations to using BCNE in lab experiments. One of the main limitations is its toxicity. BCNE has been shown to be toxic to several cell lines, and its toxicity can vary depending on the concentration used. In addition, BCNE has been shown to be unstable in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on BCNE. One area of interest is the development of BCNE derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of BCNE, which could lead to the development of new drugs and therapies. Finally, there is a need for further research on the safety and toxicity of BCNE, particularly in vivo studies that can provide more information on its potential use in humans.
合成方法
BCNE can be synthesized by reacting 2,4-dichloronaphthalene with 1,5-pentanediol in the presence of a base catalyst. The reaction yields BCNE as a white crystalline solid with a melting point of 109-110°C. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
BCNE has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including antitumor, antiviral, and antifungal properties. BCNE has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
属性
IUPAC Name |
2,4-dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl4O2/c26-20-14-22(28)24(18-10-4-2-8-16(18)20)30-12-6-1-7-13-31-25-19-11-5-3-9-17(19)21(27)15-23(25)29/h2-5,8-11,14-15H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSLXFSBUNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)
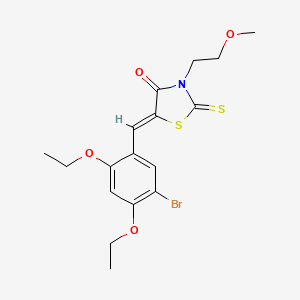
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)
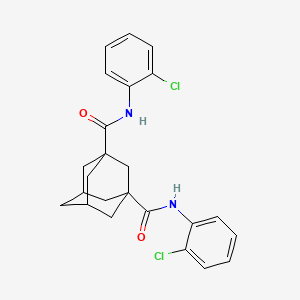
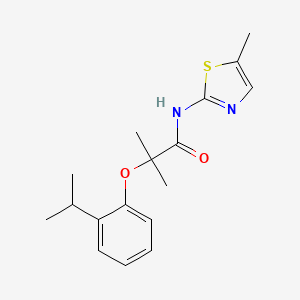
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
